![molecular formula C25H29N5O5 B2557172 4-{4-[2-(3-ciano-4,6-dimetil-2-oxo-1,2-dihidropiridin-1-il)acetamido]benzamido}piperidin-1-carboxilato de etilo CAS No. 1029772-43-7](/img/structure/B2557172.png)
4-{4-[2-(3-ciano-4,6-dimetil-2-oxo-1,2-dihidropiridin-1-il)acetamido]benzamido}piperidin-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule that may be related to the family of piperidine derivatives, which are known for their potential pharmacological activities. Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase (anti-AChE) activity, as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . These compounds have shown significant potential as therapeutic agents, particularly in the context of neurodegenerative diseases such as dementia .
Synthesis Analysis
The synthesis of related piperidine derivatives involves the introduction of various substituents to enhance biological activity. For instance, the substitution of the benzamide moiety with a bulky group and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide have been found to dramatically enhance anti-AChE activity . The synthesis process often involves multiple steps, including the use of mild, nonnucleophilic bases like triethylamine, as demonstrated in the efficient syntheses of pyrrole derivatives . These methods provide access to a diverse library of compounds from commercially available starting materials .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The basic quality of the nitrogen atom in the piperidine ring, for example, plays a significant role in the interaction with biological targets such as acetylcholinesterase . The presence of cyano and methyl groups, as seen in related compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, can influence the electronic properties and steric hindrance of the molecule, potentially affecting its biological activity .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including acid-catalyzed dehydration and reactions with dinucleophiles. These reactions can lead to the formation of different pyrrole and pyrimidine systems, which are important structural motifs in medicinal chemistry . For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield a variety of substituted pyrimidinecarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various functional groups can alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. The presence of ester groups, as in the case of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, can make the compounds more lipophilic, potentially enhancing their ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Aplicaciones anticancerígenas
La estructura del compuesto sugiere que podría ser relevante en la investigación del cáncer. Algunos derivados de la tetrahidroquinolina (THQ) exhiben potentes propiedades anticancerígenas . Investigar sus efectos sobre las líneas celulares cancerosas, la inhibición del crecimiento tumoral y los posibles mecanismos de acción sería valioso.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
ethyl 4-[[4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-4-35-25(34)29-11-9-20(10-12-29)28-23(32)18-5-7-19(8-6-18)27-22(31)15-30-17(3)13-16(2)21(14-26)24(30)33/h5-8,13,20H,4,9-12,15H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLCDGKVHYXVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=CC(=C(C3=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
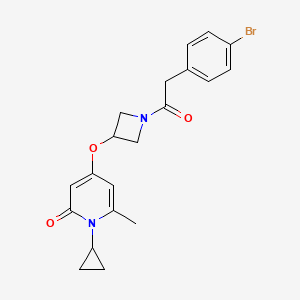
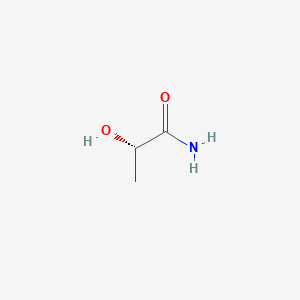
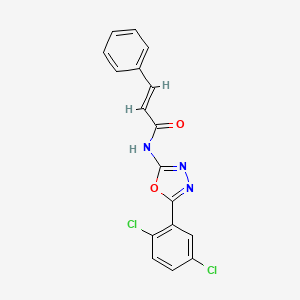
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)
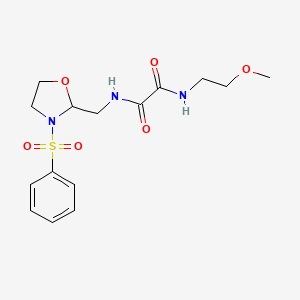
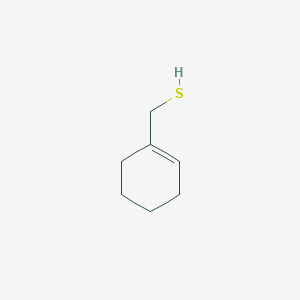
![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)
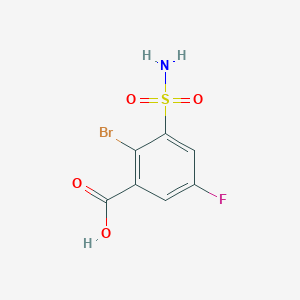
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)


